N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group and a methyl linker. The acetamide moiety is attached to a 4-(propane-2-sulfonyl)phenyl group, which introduces both sulfonyl and isopropyl functionalities.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5S/c1-18(2)31(27,28)20-10-8-19(9-11-20)16-23(26)25-17-24(12-14-30-15-13-24)21-6-4-5-7-22(21)29-3/h4-11,18H,12-17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMOUAKRASCVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the oxan ring and the introduction of the methoxyphenyl and propane-sulfonyl phenyl groups. Common reagents used in these reactions include methoxybenzene, oxirane, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Acetamide Motifs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Core Sulfonyl-Acetamide Framework: The target compound shares the sulfonylphenyl-acetamide backbone with analogs like N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide and N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide .
Substituent Effects :
- Oxane Ring vs. Piperazine : The oxane ring in the target compound may confer greater metabolic stability compared to the piperazine ring in Compound 35 , as saturated oxygen-containing rings are less prone to oxidative metabolism.
- Propane-2-Sulfonyl vs. Chlorobenzenesulfonyl : The propane-2-sulfonyl group in the target compound introduces bulkier, more lipophilic substituents compared to the chloro group in , which could influence membrane permeability and pharmacokinetics.
- N-Substitution : The thiophenmethyl group in the analog from replaces the 2-methoxyphenyl-oxan-4-ylmethyl group, highlighting how N-substituents modulate steric effects and electronic interactions.
Pharmacological Implications :
- Compound 35 () demonstrated analgesic activity linked to sulfamoyl interactions with pain receptors . The target compound’s propane-2-sulfonyl group may engage similar targets but with altered affinity due to steric differences.
Physicochemical Properties
- Lipophilicity : The oxane and methoxyphenyl groups in the target compound likely increase logP compared to analogs with polar piperazine (Compound 35) or chloro substituents .
- Solubility : Sulfonyl groups enhance aqueous solubility, but the bulky isopropyl and oxane substituents may reduce it relative to simpler analogs like N-[4-(benzylsulfamoyl)phenyl]acetamide .
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for elucidating its mechanism of action and potential uses in medicine. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₃N₃O₄S
- Molecular Weight: 369.45 g/mol
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Two methoxy-substituted phenyl groups |
| Functional Groups | Acetamide and sulfonamide groups |
| Oxane Ring | A five-membered cyclic ether |
Research indicates that this compound exhibits biological activities through several mechanisms, including:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties: Preliminary studies suggest that it possesses antioxidant activity, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects: The compound may reduce inflammation by modulating cytokine production.
Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines, including breast and colon cancer. The results indicated:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity.
- Mechanism: Apoptosis was identified as a primary mode of action, with increased caspase activity observed in treated cells.
Neuroprotective Effects
Another research project investigated the neuroprotective effects of the compound in models of neurodegeneration:
- Model Used: In vitro models using neuronal cell lines exposed to oxidative stress.
- Findings: The compound significantly reduced cell death and increased cell viability compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 70% |
| Half-life | 3–5 hours |
| Metabolism | Primarily hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
